Cas no 106967-73-1 ((2,5-Dimethylphenoxy)acetyl chloride)

(2,5-Dimethylphenoxy)acetyl chloride is a reactive acyl chloride derivative used primarily as an intermediate in organic synthesis. Its key advantage lies in its ability to introduce the (2,5-dimethylphenoxy)acetyl moiety into target molecules, facilitating the preparation of esters, amides, and other functionalized compounds. The compound’s high reactivity enables efficient acylation reactions under mild conditions, making it valuable for pharmaceutical and agrochemical applications. Its stability under controlled storage conditions ensures consistent performance in synthetic workflows. The presence of the dimethylphenoxy group also imparts steric and electronic effects, which can influence the selectivity and reactivity of downstream products. Proper handling under inert conditions is recommended due to its moisture sensitivity.
(2,5-Dimethylphenoxy)acetyl chloride structure
106967-73-1 structure
Product Name:(2,5-Dimethylphenoxy)acetyl chloride
CAS No:106967-73-1
MF:C10H11ClO2
MW:198.646142244339
MDL:MFCD11108031
CID:1073608
PubChem ID:13612583
Update Time:2025-06-14

(2,5-Dimethylphenoxy)acetyl chloride Chemical and Physical Properties

Names and Identifiers

    • (2,5-Dimethylphenoxy)acetyl chloride
    • 2,5-dimethylphenacyl phenylacetate
    • 2,5-Dimethyl-phenoxy-acetylchlorid
    • AGN-PC-00KBUM
    • Benzeneacetic acid, 2-(2,5-dimethylphenyl)-2-oxoethyl ester
    • CTK1A9313
    • ALBB-011359
    • 106967-73-1
    • AKOS005173189
    • 2-(2,5-Dimethylphenoxy)-acetyl chloride
    • 2-(2,5-dimethylphenoxy)acetyl chloride
    • LS-03691
    • Acetyl chloride, (2,5-dimethylphenoxy)-
    • BBL014975
    • J-505499
    • MFCD11108031
    • MDL: MFCD11108031
    • Inchi: 1S/C10H11ClO2/c1-7-3-4-8(2)9(5-7)13-6-10(11)12/h3-5H,6H2,1-2H3
    • InChI Key: LMLBNAKYIAIQFT-UHFFFAOYSA-N
    • SMILES: ClC(COC1C=C(C)C=CC=1C)=O

Computed Properties

  • Exact Mass: 198.04483
  • Monoisotopic Mass: 198.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

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(2,5-Dimethylphenoxy)acetyl chloride Suppliers

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(CAS:106967-73-1)(2,5-Dimethylphenoxy)acetyl chloride
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Quantity:10g/5g/1g/500mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:33
Price ($):804.0/520.0/188.0/159.0
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Additional information on (2,5-Dimethylphenoxy)acetyl chloride

Recent Advances in the Application of (2,5-Dimethylphenoxy)acetyl Chloride (CAS: 106967-73-1) in Chemical Biology and Pharmaceutical Research

The chemical compound (2,5-Dimethylphenoxy)acetyl chloride (CAS: 106967-73-1) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This acyl chloride derivative is particularly valued for its role as a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies have explored its utility in novel synthetic pathways, drug discovery, and material science, highlighting its potential to address unmet medical needs.

One of the most notable advancements involves the use of (2,5-Dimethylphenoxy)acetyl chloride in the development of targeted drug delivery systems. Researchers have successfully incorporated this compound into prodrug formulations, leveraging its reactivity to create labile linkages that can be cleaved under specific physiological conditions. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in conjugating with anticancer agents, enabling site-specific release and reducing systemic toxicity. The study reported a 40% increase in tumor inhibition rates compared to conventional formulations.

In addition to drug delivery, (2,5-Dimethylphenoxy)acetyl chloride has been instrumental in the synthesis of novel enzyme inhibitors. A recent publication in Bioorganic & Medicinal Chemistry Letters detailed its use in creating covalent inhibitors for serine hydrolases, a class of enzymes implicated in inflammatory and neurodegenerative diseases. The study showcased a library of inhibitors with nanomolar potency, achieved through strategic acylation reactions facilitated by this compound. These findings open new avenues for treating conditions such as Alzheimer's disease and rheumatoid arthritis.

Another emerging application is in the field of chemical proteomics, where (2,5-Dimethylphenoxy)acetyl chloride serves as a reactive probe for profiling enzyme activities in complex biological systems. A 2024 Nature Chemical Biology article highlighted its role in identifying off-target effects of kinase inhibitors, providing critical insights into drug safety and efficacy. The study utilized mass spectrometry-based techniques to map acylated proteins, revealing previously unknown interactions that could inform future drug design.

Despite these promising developments, challenges remain in optimizing the stability and selectivity of (2,5-Dimethylphenoxy)acetyl chloride-derived compounds. Recent efforts have focused on modifying its molecular structure to enhance pharmacokinetic properties, as reported in a 2023 ACS Medicinal Chemistry Letters paper. The study introduced fluorine substitutions at strategic positions, resulting in derivatives with improved metabolic stability and tissue penetration. Such innovations underscore the compound's adaptability and potential for further refinement.

In conclusion, (2,5-Dimethylphenoxy)acetyl chloride (CAS: 106967-73-1) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span drug delivery, enzyme inhibition, and chemical proteomics, with recent studies demonstrating significant therapeutic potential. Future research should explore its utility in additional disease contexts and further optimize its derivatives for clinical translation. The compound's versatility and reactivity position it as a cornerstone in the development of next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:106967-73-1)(2,5-Dimethylphenoxy)acetyl chloride
A1101871
Purity:99%/99%/99%/99%
Quantity:10g/5g/1g/500mg
Price ($):804.0/520.0/188.0/159.0
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